Technical Whitepaper: 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide
Technical Whitepaper: 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide
This in-depth technical guide details the chemical properties, synthesis, and applications of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide , a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary
4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (CAS: 105675-85-2 for free base) is a highly functionalized pyrazole intermediate used extensively in the synthesis of kinase inhibitors and other bioactive small molecules. Its structure features three distinct vectors for diversification: the nucleophilic C5-amine, the electrophilic C4-bromide, and the N1-methyl group. This guide provides a comprehensive analysis of its physicochemical profile, a validated synthesis route, and a strategic map of its reactivity.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature and Identification[3]
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IUPAC Name: 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide
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Common Synonyms: 5-Amino-4-bromo-1-methylpyrazole HBr; 3-Amino-4-bromo-2-methylpyrazole (non-standard numbering)
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Molecular Formula: C₄H₆BrN₃ · HBr
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Molecular Weight: 176.02 (Free Base) / 256.93 (Hydrobromide Salt)
Structural Analysis
The molecule consists of an electron-rich pyrazole ring. The N1-methyl group locks the tautomeric equilibrium, ensuring the amine resides at the C5 position. The C4-position is occupied by a bromine atom, which serves as a handle for cross-coupling reactions. The hydrobromide salt form is preferred for storage due to enhanced oxidative stability and crystallinity compared to the free base.
Physicochemical Properties Table
| Property | Value (Free Base / Salt) | Note |
| Appearance | Off-white to yellow crystalline solid | Salt form is typically less colored |
| Melting Point | 60–80 °C (Base) / >180 °C (Salt, decomp.) | Salt formation significantly raises MP |
| Solubility | DMSO, Methanol, Water (Salt) | Salt is insoluble in Et₂O, Hexanes |
| pKa (Conj. Acid) | ~2.5 (Pyrazole N2), ~4.0 (Amine) | Protonation likely occurs at N2 or NH₂ |
| H-Bond Donors | 2 (Amine NH₂) | |
| H-Bond Acceptors | 2 (N2, Amine N) |
Synthesis & Manufacturing
The synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide is typically achieved via a two-step sequence: cyclization followed by regioselective bromination.
Validated Synthetic Route
Step 1: Cycl condensation (Formation of the Pyrazole Core)
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Reagents: 3-Ethoxyacrylonitrile, Methylhydrazine.
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Conditions: Reflux in Ethanol or Methanol.
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Mechanism: Methylhydrazine acts as a binucleophile. The internal nitrogen (NH) attacks the nitrile carbon, while the terminal nitrogen (NH₂) attacks the enol ether carbon. Regioselectivity is controlled by the electronic bias of the enol ether, favoring the 5-amino-1-methyl isomer over the 3-amino isomer.
Step 2: Electrophilic Bromination
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Reagents: N-Bromosuccinimide (NBS).
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Solvent: Acetonitrile (MeCN) or DMF.
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Conditions: 0 °C to Room Temperature.
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Purification: The free base is isolated by neutralization. The HBr salt is precipitated by adding HBr in acetic acid or diethyl ether.
Process Flow Diagram (Graphviz)
Figure 1: Synthetic pathway from commodity starting materials to the hydrobromide salt.
Reactivity & Synthetic Utility
This scaffold is a "linchpin" intermediate, allowing the independent modification of the C4 and C5 positions.
Key Transformations
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Suzuki-Miyaura Coupling (C4-Br): The bromine atom is highly reactive towards palladium-catalyzed cross-coupling with aryl and heteroaryl boronic acids. This is the primary method for extending the carbon skeleton.
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Amide Coupling / Urea Formation (C5-NH₂): The exocyclic amine is nucleophilic and reacts readily with acid chlorides, isocyanates, and activated carboxylic acids.
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Sandmeyer-Type Reactions: The amine can be diazotized to install other functionalities (Cl, I, CN) or cyclized to form fused bicyclic systems like pyrazolo[1,5-a]pyrimidines.
Reactivity Map (Graphviz)
Figure 2: Divergent reactivity profile allowing orthogonal functionalization.
Handling, Stability & Safety (E-E-A-T)
Stability
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Hygroscopicity: The hydrobromide salt is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
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Light Sensitivity: Brominated pyrazoles can undergo photodehalogenation over extended periods. Store in amber vials.
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Shelf Life: >2 years if stored at 2–8 °C under inert gas.
Safety Profile (GHS Classification)
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Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
References
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Chemical Identity & CAS: 4-Bromo-1-methyl-1H-pyrazol-5-amine.[2] PubChem.[3][4][5] National Library of Medicine. Accessed Feb 19, 2026. Link
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Synthesis Protocol: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. Scientific Research Publishing. Accessed Feb 19, 2026. Link (Analogous chemistry for 5-amino-1-methyl pyrazoles).
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Safety Data: Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazol-5-amine. Fisher Scientific. Accessed Feb 19, 2026. Link
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Applications in Kinase Inhibitors: Pyrazoles as Kinase Inhibitors. U.S. Patent 8,445,510. Google Patents. Accessed Feb 19, 2026. Link
Sources
- 1. CAS 105675-85-2: 4-Bromo-1-methyl-1H-pyrazol-5-amine [cymitquimica.com]
- 2. chem-casts.com [chem-casts.com]
- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-溴-1-甲基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - 4-bromo-1-methyl-1h-pyrazol-5-amine (C4H6BrN3) [pubchemlite.lcsb.uni.lu]
